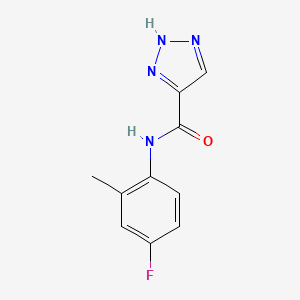
N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The “4-fluoro-2-methylphenyl” part suggests the presence of a phenyl ring (a variant of a benzene ring) with a fluorine atom at the 4th position and a methyl group at the 2nd position .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an azide (a compound containing the -N3 group) and an alkyne (a compound containing a carbon-carbon triple bond) in a process known as a “click reaction” or Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to the phenyl ring via a carbon-nitrogen bond. The fluorine atom and the methyl group would be attached to the phenyl ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation, oxidation, reduction, and various cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- A compound similar to N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has been synthesized and shown to inhibit the proliferation of some cancer cell lines, indicating potential antitumor activity. This research suggests the potential of related compounds in cancer therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Synthesis and Structural Analysis
- A related compound has been synthesized through microwave-assisted methods and characterized for its crystal structure, demonstrating the applicability of these compounds in advanced chemical synthesis and structural analysis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Antimicrobial and Antipathogenic Activity
- Various derivatives of 1H-1,2,3-triazole, including compounds structurally related to this compound, have been synthesized and shown to possess antimicrobial and antipathogenic properties. This points to the potential use of these compounds in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activities and Enzyme Inhibition
- Certain derivatives have been evaluated for their biological profiles, including enzymatic assay measurements, showing potential as enzyme inhibitors. This suggests possible applications in the treatment of diseases like Alzheimer's and diabetes (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).
Antiviral Activity
- Benzamide-based derivatives, including compounds related to this compound, have been synthesized and found to possess significant antiviral activities against bird flu influenza (H5N1). This highlights the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDBHQNJNWQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2685976.png)
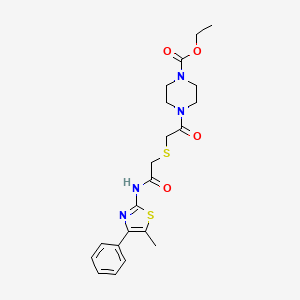
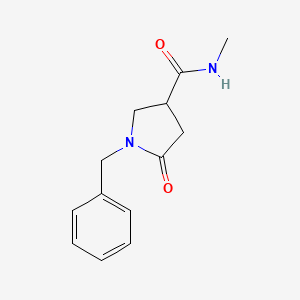
![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)
![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2685984.png)
![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)
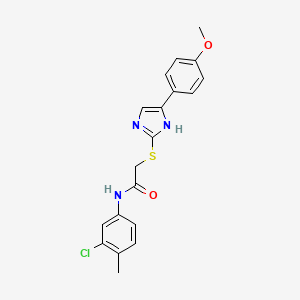
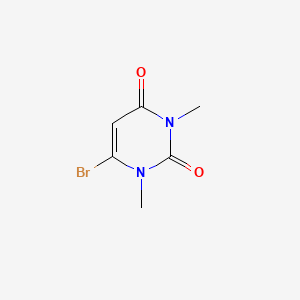
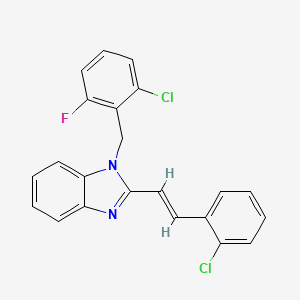

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)
